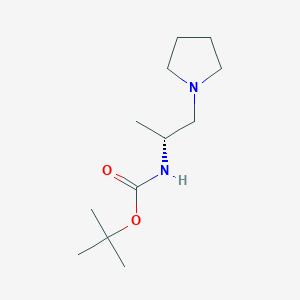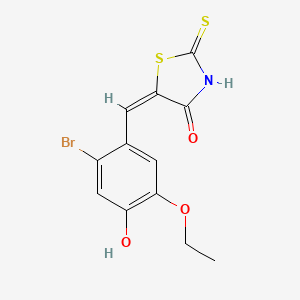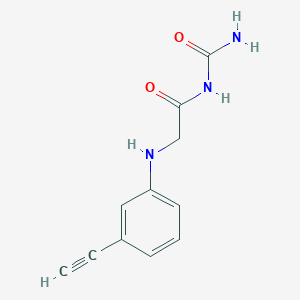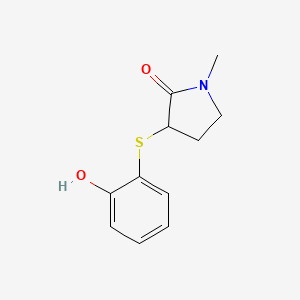
(R)-tert-Butyl (1-(pyrrolidin-1-yl)propan-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-tert-Butyl (1-(pyrrolidin-1-yl)propan-2-yl)carbamate is a chemical compound that belongs to the class of carbamates. This compound is characterized by the presence of a pyrrolidine ring and a tert-butyl group attached to a carbamate moiety. It is often used in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl (1-(pyrrolidin-1-yl)propan-2-yl)carbamate typically involves the reaction of ®-tert-butyl (1-bromo-2-propyl)carbamate with pyrrolidine. The reaction is carried out under anhydrous conditions using a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of ®-tert-Butyl (1-(pyrrolidin-1-yl)propan-2-yl)carbamate may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include steps for the recovery and recycling of solvents to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
®-tert-Butyl (1-(pyrrolidin-1-yl)propan-2-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the pyrrolidine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted carbamates with various functional groups.
Wissenschaftliche Forschungsanwendungen
®-tert-Butyl (1-(pyrrolidin-1-yl)propan-2-yl)carbamate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ®-tert-Butyl (1-(pyrrolidin-1-yl)propan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved can include binding to the active site of enzymes or altering the conformation of receptors, leading to changes in their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl (1-(pyrrolidin-1-yl)propan-2-yl)carbamate: Lacks the ®-configuration, resulting in different stereochemistry.
tert-Butyl (1-(piperidin-1-yl)propan-2-yl)carbamate: Contains a piperidine ring instead of a pyrrolidine ring.
tert-Butyl (1-(morpholin-1-yl)propan-2-yl)carbamate: Contains a morpholine ring instead of a pyrrolidine ring.
Uniqueness
®-tert-Butyl (1-(pyrrolidin-1-yl)propan-2-yl)carbamate is unique due to its specific stereochemistry and the presence of a pyrrolidine ring. This configuration can result in distinct biological activity and chemical reactivity compared to its analogs.
Eigenschaften
Molekularformel |
C12H24N2O2 |
|---|---|
Molekulargewicht |
228.33 g/mol |
IUPAC-Name |
tert-butyl N-[(2R)-1-pyrrolidin-1-ylpropan-2-yl]carbamate |
InChI |
InChI=1S/C12H24N2O2/c1-10(9-14-7-5-6-8-14)13-11(15)16-12(2,3)4/h10H,5-9H2,1-4H3,(H,13,15)/t10-/m1/s1 |
InChI-Schlüssel |
JXHYRACBNLSETP-SNVBAGLBSA-N |
Isomerische SMILES |
C[C@H](CN1CCCC1)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC(CN1CCCC1)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(Benzyl(methyl)amino)-N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)acetamide](/img/structure/B14915243.png)

![4-methoxy-N-{2,2,2-trichloro-1-[(3-nitrophenyl)amino]ethyl}benzamide](/img/structure/B14915261.png)





![4-(1,3-benzodioxol-5-yl)-3,4,5,6-tetrahydro-1H-benzo[h]quinazolin-2-one](/img/structure/B14915296.png)
![N-[(Benzylamino)carbonothioyl]-1-adamantanecarboxamide](/img/structure/B14915302.png)
